4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

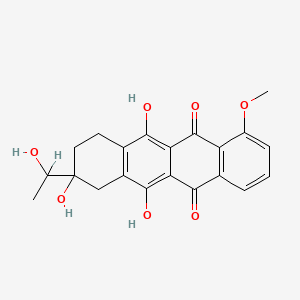

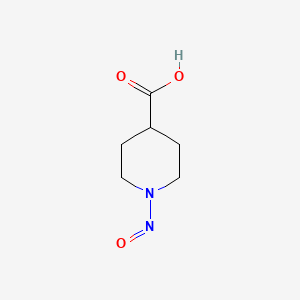

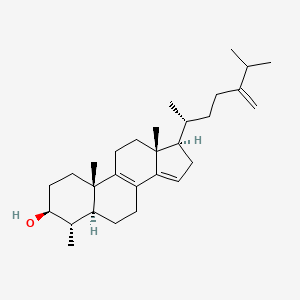

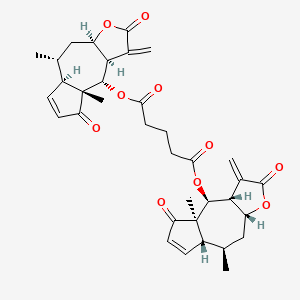

4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is a 3beta-sterol that is methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol carrying an additional 4alpha-methyl substituent. It has a role as a mouse metabolite. It is a 3beta-sterol and a Delta(14) steroid. It derives from a hydride of a 5alpha-ergostane.

Delta 8, 14 -Sterol, also known as δ8, 14 -sterol, belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, Delta 8, 14 -sterol is considered to be a sterol lipid molecule. Delta 8, 14 -Sterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Delta 8, 14 -Sterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Delta 8, 14 -sterol is primarily located in the membrane (predicted from logP) and cytoplasm. Delta 8, 14 -Sterol exists in all eukaryotes, ranging from yeast to humans.

Aplicaciones Científicas De Investigación

Bioactive Compounds in Plants and Fungi

Research indicates that compounds structurally related to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol have been isolated from various natural sources and exhibit diverse bioactivities. For instance, ergostane-type steroids extracted from the herb Euphorbia chamaesyce demonstrated potent inhibitory effects on the Epstein-Barr virus (Tanaka et al., 2000). Additionally, studies on edible mushrooms like Lentinula edodes and Tricholoma matsutake have identified new sterols with structures similar to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol, emphasizing the diversity of sterols in fungi (Ohnuma et al., 2000).

Antifungal and Antiviral Properties

Compounds related to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol have demonstrated significant antifungal and antiviral activities. For example, ergosterols extracted from the marine-derived fungus Rhizopus sp. showed cytotoxic activities against various cancer cell lines (Wang et al., 2008). Ganoderma species, known for their medicinal properties, contain triterpenoids and steroids that exhibit anti-inflammatory properties and inhibit mediators from mast cells, neutrophils, and macrophages (Ko et al., 2008).

Sterol Biosynthesis and Mechanisms

Research on bacteria such as Methylococcus capsulatus has identified 4,4-dimethyl and 4alpha-methyl sterols, suggesting a block in sterol biosynthesis at the level of 4alpha-methyl delta8(14)-sterols (Bouvier et al., 1976). Studies on Saccharomyces cerevisiae have further elucidated the mechanisms involved in ergosterol biosynthesis, specifically focusing on the elaboration of ring B (Akhtar & Parvez, 1968) and the intermediary role of a steroid 8,14-dien-3-beta-ol system (Akhtar et al., 1969).

Therapeutic and Antioxidative Potential

The therapeutic potential of compounds similar to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is evident in their antitumor and antioxidative activities. For instance, ergostanes from Antrodia salmonea exhibited potent antioxidative activity by inhibiting reactive oxygen species and nitric oxide production in inflammatory cells (Shen et al., 2007). Additionally, a sterol isolated from the mushroom Sarcodon aspratus demonstrated selective suppression of leukemia and colon adenocarcinoma cells, highlighting its potential in cancer therapy (Kobori et al., 2006).

Propiedades

Número CAS |

74635-33-9 |

|---|---|

Nombre del producto |

4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol |

Fórmula molecular |

C29H46O |

Peso molecular |

410.7 g/mol |

Nombre IUPAC |

(3S,4S,5S,10S,13R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H46O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h13,18,20-21,23-24,27,30H,3,8-12,14-17H2,1-2,4-7H3/t20-,21+,23-,24+,27+,28-,29+/m1/s1 |

Clave InChI |

HLAWVOWADPNAGN-BAHZUFOISA-N |

SMILES isomérico |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C |

SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C |

SMILES canónico |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)

![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)